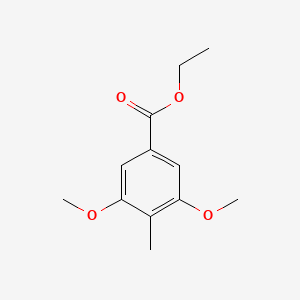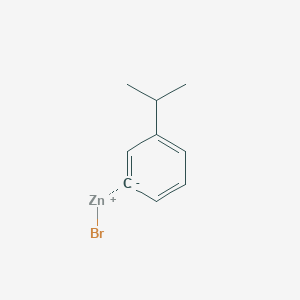
3-IsopropylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-IsopropylphenylZinc bromide is an organozinc compound with the molecular formula C₉H₁₁BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc halides, which are known for their utility in various chemical reactions, including cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-IsopropylphenylZinc bromide can be synthesized through the reaction of 3-isopropylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a zinc-copper couple to facilitate the formation of the organozinc compound. The general reaction is as follows: [ \text{3-Isopropylbromobenzene} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-IsopropylphenylZinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate. The typical conditions include a solvent such as THF or toluene and temperatures ranging from room temperature to 80°C.
Addition Reactions: These reactions may involve aldehydes or ketones as electrophiles, with the reaction typically carried out in THF at low temperatures.
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in addition reactions, the product would be a secondary or tertiary alcohol.
Aplicaciones Científicas De Investigación
3-IsopropylphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of drug intermediates.
Biology: While its direct applications in biology are limited, the compounds synthesized using this compound can have significant biological activity.
Medicine: The compound is used in the synthesis of various medicinal compounds, including potential drug candidates.
Industry: It is employed in the production of fine chemicals and materials science, particularly in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-IsopropylphenylZinc bromide in chemical reactions involves the formation of a carbon-zinc bond, which acts as a nucleophile. This nucleophilic center can then attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily dictated by the nature of the electrophile and the specific reaction conditions.
Comparación Con Compuestos Similares
PhenylZinc bromide: Similar in structure but lacks the isopropyl group, leading to different reactivity and selectivity.
3-MethylphenylZinc bromide: Contains a methyl group instead of an isopropyl group, which can influence the steric and electronic properties of the compound.
4-IsopropylphenylZinc bromide: The isopropyl group is positioned differently, affecting the compound’s reactivity.
Uniqueness: 3-IsopropylphenylZinc bromide is unique due to the presence of the isopropyl group at the meta position, which can influence the compound’s reactivity and selectivity in chemical reactions. This structural feature can lead to different outcomes in cross-coupling reactions compared to its analogs.
Propiedades
Fórmula molecular |
C9H11BrZn |
|---|---|
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
bromozinc(1+);propan-2-ylbenzene |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-8(2)9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BSTBMXDKADGOGS-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
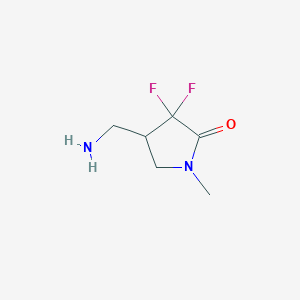
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
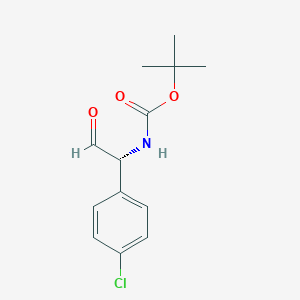
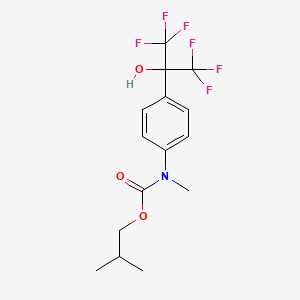
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
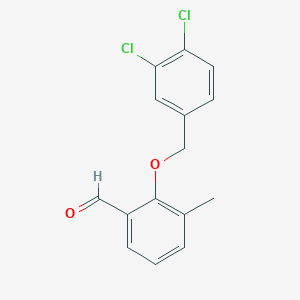
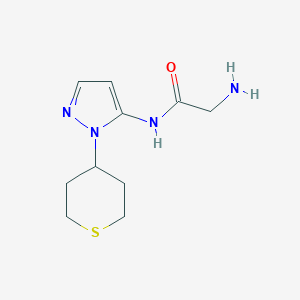
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)


